2-(2-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1256781-74-4
Cat. No.: VC2851550
Molecular Formula: C14H20BClO2
Molecular Weight: 266.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1256781-74-4 |
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Molecular Formula | C14H20BClO2 |
Molecular Weight | 266.57 g/mol |
IUPAC Name | 2-(2-chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C14H20BClO2/c1-9-7-10(2)12(16)11(8-9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |
Standard InChI Key | CNXXDGCVMFEQMM-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)C)C |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)C)C |
Introduction
2-(2-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound, specifically a dioxaborolane derivative. It is used in various chemical reactions, particularly in the context of organoboron chemistry, which is crucial for cross-coupling reactions and other synthetic methodologies.
Synthesis and Applications
This compound is typically synthesized through the reaction of aryl halides with bis(pinacolato)diboron or similar boron sources in the presence of a palladium catalyst. It serves as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Applications in Organic Synthesis
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Cross-Coupling Reactions: It is used as a boronic acid equivalent in Suzuki-Miyaura reactions, facilitating the formation of complex organic molecules.
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Pharmaceutical Synthesis: Its derivatives are often involved in the synthesis of pharmaceutical compounds due to their ability to introduce specific functional groups.
Safety Considerations
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Hazard Classifications: This compound is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).
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Precautions: Handle with care, avoiding skin contact and inhalation. Use protective equipment such as gloves and goggles.
Research Findings and Uses
Recent research has focused on expanding the utility of boron-containing compounds like 2-(2-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in transition metal catalysis. These compounds are crucial for developing efficient synthetic methodologies, especially in the synthesis of complex organic molecules and pharmaceuticals .
Future Directions
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Catalytic Efficiency: Ongoing research aims to improve the efficiency and selectivity of reactions involving these boron compounds.
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New Applications: Exploring their potential in other areas, such as materials science and biomedicine, is an active area of investigation.
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